SB-215505

Vue d'ensemble

Description

SB-215505 est un composé organique synthétique connu pour son activité antagoniste puissante et sélective au niveau du récepteur de la sérotonine 5-HT2B. Il présente également une bonne sélectivité par rapport aux récepteurs 5-HT2A et 5-HT2C apparentés . Ce composé est principalement utilisé dans la recherche scientifique pour étudier la fonction de la famille des récepteurs 5-HT2, en particulier le rôle des récepteurs 5-HT2B dans le cœur .

Applications De Recherche Scientifique

SB-215505 is widely used in scientific research due to its selective antagonistic activity at the serotonin 5-HT2B receptor. Some of its applications include:

Cardiovascular Research: It is used to study the role of 5-HT2B receptors in cardiac hypertrophy and heart function.

Neuroscience: The compound helps in understanding the role of serotonin receptors in brain function and behavior.

Pharmacology: This compound is used to distinguish 5-HT2B-mediated responses from those produced by 5-HT2A or 5-HT2C receptors.

Drug Development: It serves as a lead compound for the development of new drugs targeting serotonin receptors.

Mécanisme D'action

Target of Action

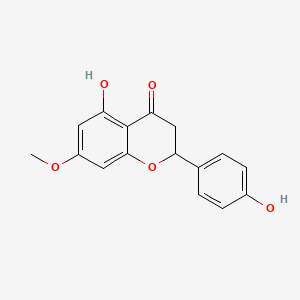

SB-215505, also known as 6-chloro-5-methyl-1-(5-quinolylcarbamoyl)indoline, is a potent and selective antagonist that primarily targets the serotonin 5-HT2B receptor . It exhibits good selectivity over the related 5-HT2A and 5-HT2C receptors . The 5-HT2B receptors play a crucial role in the function of the heart .

Mode of Action

As an antagonist, this compound binds to the 5-HT2B receptors, thereby inhibiting the action of serotonin on these receptors . This blockade of the 5-HT2B receptors leads to various physiological changes, which are discussed in the following sections.

Biochemical Pathways

The inhibition of the 5-HT2B receptors by this compound affects several biochemical pathways. For instance, it has been found to control the production of cytokines such as interleukin-6, interleukin-1beta, and tumor necrosis factor-alpha by ventricular fibroblasts, which are linked to cardiac hypertrophy . Additionally, it modulates the brain natriuretic peptide through nuclear factor-kappaB in cardiomyocytes under mechanical stress .

Pharmacokinetics

It’s known that the compound can be administered intraperitoneally .

Result of Action

The blockade of the 5-HT2B receptor by this compound leads to increased wakefulness and motor activity in rats . It also prevents reactive oxygen species-induced cardiac hypertrophy in mice . Furthermore, it has been used to distinguish 5-HT2B-mediated responses from those produced by 5-HT2A or 5-HT2C .

Analyse Biochimique

Biochemical Properties

SB-215505 interacts with the serotonin 5-HT 2B receptor, a subtype of the serotonin receptor . This interaction is characterized by its potent and selective antagonistic properties . The compound’s interaction with this receptor is used to study the role of 5-HT 2B receptors in the heart .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its influence on cell function through the serotonin 5-HT 2B receptor . It is used to distinguish 5-HT 2B -mediated responses from those produced by 5-HT 2A or 5-HT 2C .

Molecular Mechanism

This compound exerts its effects at the molecular level through its binding interactions with the serotonin 5-HT 2B receptor . As a potent and selective antagonist, it inhibits the activity of this receptor, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

It is known that the compound has a potent and selective antagonistic effect on the serotonin 5-HT 2B receptor .

Dosage Effects in Animal Models

In animal models, this compound has been shown to increase wakefulness and motor activity

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to its interaction with the serotonin 5-HT 2B receptor . The specific enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, are yet to be fully determined.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely related to its interaction with the serotonin 5-HT 2B receptor

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are yet to be fully determined. Given its interaction with the serotonin 5-HT 2B receptor, it is likely that it is localized to areas of the cell where this receptor is present .

Méthodes De Préparation

La synthèse de SB-215505 implique plusieurs étapes, en commençant par la préparation de la structure de l'indole de base. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau indole : Le noyau indole est synthétisé par une réaction de synthèse d'indole de Fischer, qui implique la réaction de la phénylhydrazine avec une cétone ou un aldéhyde.

Chloration : Le noyau indole est ensuite chloré pour introduire un atome de chlore à la position souhaitée.

Fixation de la quinoléine : La partie quinoléine est fixée au noyau indole par une réaction de substitution nucléophile.

Formation du carboxamide : La dernière étape implique la formation du groupe carboxamide par la réaction de l'intermédiaire avec une amine appropriée.

Analyse Des Réactions Chimiques

SB-215505 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les oxydes correspondants.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels présents dans le composé.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles et électrophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

This compound est largement utilisé dans la recherche scientifique en raison de son activité antagoniste sélective au niveau du récepteur de la sérotonine 5-HT2B. Parmi ses applications, on peut citer :

Recherche cardiovasculaire : Il est utilisé pour étudier le rôle des récepteurs 5-HT2B dans l'hypertrophie cardiaque et la fonction cardiaque.

Neurosciences : Le composé permet de comprendre le rôle des récepteurs de la sérotonine dans la fonction cérébrale et le comportement.

Pharmacologie : This compound est utilisé pour distinguer les réponses médiées par le 5-HT2B de celles produites par les récepteurs 5-HT2A ou 5-HT2C.

Développement de médicaments : Il sert de composé de tête pour le développement de nouveaux médicaments ciblant les récepteurs de la sérotonine.

Mécanisme d'action

This compound exerce ses effets en se liant sélectivement et en bloquant le récepteur de la sérotonine 5-HT2B. Cette action antagoniste empêche le récepteur d'être activé par la sérotonine, inhibant ainsi les voies de signalisation en aval associées à ce récepteur. Les cibles moléculaires comprennent le récepteur 5-HT2B, et les voies impliquées sont principalement liées à la signalisation de la sérotonine .

Comparaison Avec Des Composés Similaires

SB-215505 est unique en raison de sa forte sélectivité pour le récepteur 5-HT2B par rapport aux récepteurs 5-HT2A et 5-HT2C. Parmi les composés similaires, on peut citer :

SB-204741 : Un autre antagoniste sélectif du récepteur 5-HT2B avec des applications similaires dans la recherche cardiovasculaire.

RS-127445 : Un antagoniste sélectif du récepteur 5-HT2B utilisé dans diverses études pharmacologiques.

Ces composés partagent des structures et des fonctions similaires, mais diffèrent par leur sélectivité et leurs applications spécifiques.

Propriétés

IUPAC Name |

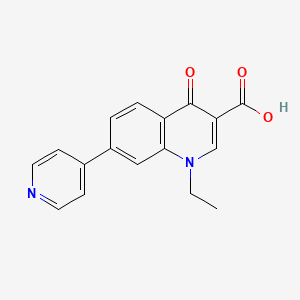

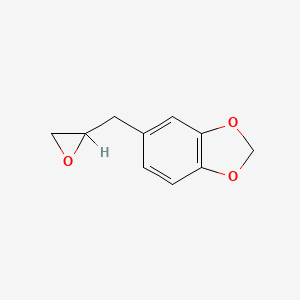

6-chloro-5-methyl-N-quinolin-4-yl-2,3-dihydroindole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O/c1-12-10-13-7-9-23(18(13)11-15(12)20)19(24)22-17-6-8-21-16-5-3-2-4-14(16)17/h2-6,8,10-11H,7,9H2,1H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPVGSWDWIRIUME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)N(CC2)C(=O)NC3=CC=NC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424971 | |

| Record name | 6-Chloro-5-methyl-N-quinolin-5-yl-2,3-dihydroindole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162100-15-4 | |

| Record name | 6-Chloro-5-methyl-N-quinolin-5-yl-2,3-dihydroindole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

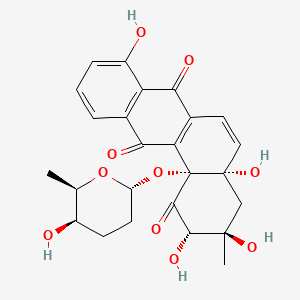

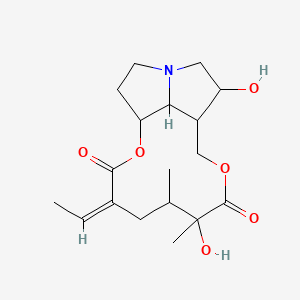

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-2-[(2R,4S,5R,13S,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/new.no-structure.jpg)